molecular formula C22H22N2O B5811536 N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide

N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B5811536
M. Wt: 330.4 g/mol
InChI Key: UTNNWRUQGSTLRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylquinoline-4-carboxylic acid with cyclopentylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, solvent-free conditions and the use of recyclable catalysts are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide
  • N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxylic acid
  • N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxylate

Uniqueness

This compound stands out due to its specific structural features, which confer unique biological activities. Its cyclopentyl and phenyl groups contribute to its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-15-20(22(25)23-17-11-5-6-12-17)18-13-7-8-14-19(18)24-21(15)16-9-3-2-4-10-16/h2-4,7-10,13-14,17H,5-6,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNNWRUQGSTLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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